molecular formula C11H18N2O4 B13330015 Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate

Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate

Cat. No.: B13330015
M. Wt: 242.27 g/mol
InChI Key: KKNOIFZJPSOKIA-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring an oxazolo ring fused to a partially saturated pyridine core. The tert-butyl carboxylate group serves as a protective moiety, enhancing solubility and stability during synthetic applications .

Properties

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydro-[1,3]oxazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-5-4-8-7(6-13)12-9(14)16-8/h7-8H,4-6H2,1-3H3,(H,12,14)

InChI Key

KKNOIFZJPSOKIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)NC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Reactivity

The compound’s core structure can be compared to derivatives with varying fused heterocycles (e.g., imidazo, pyrazolo, triazolo, or furo rings). Key distinctions include:

Compound Name Fused Ring System Substituents/Functional Groups Reactivity/Applications Reference
Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate Oxazolo + pyridine tert-butyl carboxylate Synthetic intermediate; stability studies
Tert-butyl (3aR,7aS)-3-(tert-butoxycarbonyl)-2,2-dimethyl-6-oxoperhydro[4,5-c]pyridine-5-carboxylate Pyridine tert-butyl carboxylate, dimethyl Isomerizes to endocyclic unsaturated products under Cp2TiMe2 treatment
Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate Pyrazolo + pyridine tert-butyl carboxylate Forms hydrogen-bonded dimers and 2D arrays in crystal lattice
(3S)-Tetrahydrofuran-3-yl (4S)-4-isopropyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate Imidazo + pyridine Tetrahydrofuran, isopropyl SSAO inhibitor; amorphous form challenges pharmaceutical formulation

Key Observations :

  • Ring System Impact : Oxazolo and pyrazolo derivatives exhibit distinct hydrogen-bonding patterns in crystallography, influencing solid-state packing . Imidazo analogs are prioritized for receptor-targeted drug design due to their bioisosteric compatibility .
  • Reactivity: The oxazolo compound’s stability contrasts with pyridine derivatives (e.g., ), which undergo isomerization under titanocene catalysis.
Physicochemical Properties
Property Oxazolo Derivative Pyrazolo Derivative Imidazo Derivative Furo Derivative
Molecular Weight 241.28 g/mol 237.30 g/mol 279.34 g/mol 241.28 g/mol
XlogP 1.1 ~1.5 (estimated) 2.3 1.1
Hydrogen Bond Acceptors 4 3 4 4
Crystallinity Not reported Planar pyrazole ring; 2D H-bond networks Amorphous (hygroscopic) Crystalline (cis-configuration)

Key Observations :

  • The oxazolo and furo derivatives share identical molecular weights and XlogP values, suggesting similar hydrophobicity .
  • Imidazo analogs exhibit higher XlogP values, correlating with enhanced membrane permeability in drug design .

Biological Activity

Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate is a bicyclic compound notable for its unique structural features that include an oxazolo and pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include neuroprotective and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2O4C_{11}H_{18}N_{2}O_{4}, with a molar mass of 242.28 g/mol. The compound's structure allows for various interactions with biological targets due to the presence of functional groups such as the tert-butyl and carboxylate groups.

Property Value
Molecular FormulaC₁₁H₁₈N₂O₄
Molar Mass242.28 g/mol
Key Functional GroupsTert-butyl, Carboxylate

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas of interest:

1. Anticancer Activity

Studies have suggested that compounds with similar bicyclic structures exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways. For instance:

  • Mechanism of Action : Compounds structurally related to this compound have been shown to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

2. Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties:

  • Neuroprotection Mechanism : Similar compounds have been reported to protect neuronal cells from oxidative stress and excitotoxicity through the modulation of glutamate receptors and the reduction of reactive oxygen species (ROS).

Case Studies

Several case studies illustrate the potential biological activities of this compound:

Case Study 1: Anticancer Activity

In a study examining various derivatives of oxazolo-pyridine compounds:

  • Findings : The compound demonstrated IC50 values in the micromolar range against several cancer cell lines (e.g., MCF-7 breast cancer cells), indicating significant cytotoxic effects.

Case Study 2: Neuroprotection

Research on neuroprotective agents has shown that:

  • Results : Compounds with similar structures inhibited neuronal cell death in models of Alzheimer's disease by reducing amyloid-beta toxicity.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Modifications can enhance its biological activity:

Modification Effect
Addition of halogen groupsIncreased potency against specific cancer types
Alteration of functional groupsEnhanced solubility and bioavailability

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